molecular formula C16H12O4 B11801897 (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone

Cat. No.: B11801897
M. Wt: 268.26 g/mol
InChI Key: DKMLERHUAKZFBL-UHFFFAOYSA-N
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Description

(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are found extensively in natural products and synthetic compounds. This particular compound features a benzofuran ring substituted with a hydroxy group at the 5-position and a methoxyphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, especially at positions ortho and para to the hydroxy group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness:

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16(18)13-9-20-15-7-6-10(17)8-12(13)15/h2-9,17H,1H3

InChI Key

DKMLERHUAKZFBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O

Origin of Product

United States

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